molecular formula C13H16N2O2S2 B3070775 N-cyclohexyl-4-isothiocyanatobenzenesulfonamide CAS No. 100615-88-1

N-cyclohexyl-4-isothiocyanatobenzenesulfonamide

Cat. No.: B3070775
CAS No.: 100615-88-1
M. Wt: 296.4 g/mol
InChI Key: BDUCEZUQSKMLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while oxidation may result in the formation of sulfonic acid derivatives .

Scientific Research Applications

N-cyclohexyl-4-isothiocyanatobenzenesulfonamide has several applications in scientific research:

    Proteomics: It is used as a biochemical tool for studying protein interactions and modifications.

    Biological Research: The compound is employed in the investigation of cellular processes and signaling pathways.

    Medicinal Chemistry: Researchers use it to develop and test new therapeutic agents.

    Industrial Applications: It finds use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying protein dynamics and function .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
  • N-phenyl-4-isothiocyanatobenzenesulfonamide
  • N-methyl-4-isothiocyanatobenzenesulfonamide

Uniqueness

This compound is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h6-9,12,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUCEZUQSKMLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.